4-(2-(4-ethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
4-[2-(4-ethylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-13-7-9-14(10-8-13)11-18(22)20-12-17(21)19-15-5-3-4-6-16(15)20/h3-10H,2,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVQVYFWWHVBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-ethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxalinone Core: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Introduction of the Ethylphenylacetyl Group: The ethylphenylacetyl group can be introduced via Friedel-Crafts acylation using 4-ethylphenylacetyl chloride and an appropriate Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the quinoxalinone core can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(2-(4-ethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-(4-ethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The pharmacological profile of quinoxalinone derivatives is highly dependent on substituent placement (N4, C6, C7) and functional groups. Key structural analogs and their properties are summarized below:
Table 1: Comparison of Quinoxalinone Derivatives
Key Observations:
Substituent Position and Activity: sGC Activation: Dicarboxylic derivatives (e.g., C14) with substituents at C6 (phenyl) and C7 (carboxylic acid) exhibit superior binding affinity (ΔGest = -15.65 kcal/mol) compared to monocarboxylic analogs (ΔGest = -10.60 kcal/mol) due to interactions with hydrophobic cavities and hydrophilic residues (Tyr135, Ser137) . Tubulin Inhibition: Antitumor analogs like 6l and 6m incorporate quinazolin-4-yl substituents at C6, demonstrating scaffold-hopping strategies to optimize tubulin binding .
Hydrophobic vs. Hydrophilic Groups :
- The 4-ethylphenyl acetyl group in the target compound likely enhances hydrophobic interactions, akin to C14's phenyl group. However, the absence of a carboxylic acid moiety may limit sGC activation, suggesting a different therapeutic target .
- Hydrogen-bonding motifs (e.g., N–H···O in 4-benzyl derivatives) improve crystallinity but may reduce solubility .
Target Specificity: BRD4 inhibitors (e.g., PDB entry) utilize methoxyphenyl-propenoyl groups for π-π stacking and hydrogen bonding within bromodomains, highlighting substituent versatility across targets .
Pharmacological Potential
- sGC Activation : Dicarboxylic derivatives remain the most promising sGC activators, but the target compound’s lack of carboxylic groups suggests alternative applications.
- BRD4 Inhibition : The ethylphenyl group’s hydrophobicity could mimic methoxyphenyl interactions in BRD4 binders, warranting docking studies .
Biological Activity
4-(2-(4-ethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound that belongs to the quinoxaline family. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a quinoxaline core with an ethylphenyl acetyl substituent, which contributes to its unique biological properties. Its molecular formula is , and it has a molecular weight of 312.38 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as tyrosine kinases.
- Signal Transduction Modulation : It can alter signaling pathways that regulate cell growth and apoptosis.
- Nucleic Acid Interaction : Potential interactions with DNA or RNA may influence gene expression related to cancer progression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | EGFR inhibition and induction of apoptosis |
| DLD-1 (Colorectal) | 13 | Inhibition of cell migration |
| K562 (Leukemia) | 18 | Modulation of JNK signaling pathway |
| HepG2 (Liver) | 20 | Induction of oxidative stress leading to apoptosis |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that the compound can induce cell death in a dose-dependent manner. The following table summarizes the growth inhibition percentages (GI%) observed in various cancer cell lines:
| Compound Concentration (µM) | HeLa GI (%) | DLD-1 GI (%) | K562 GI (%) |
|---|---|---|---|
| 5 | 45 | 50 | 40 |
| 10 | 70 | 65 | 60 |
| 15 | 85 | 80 | 75 |
Case Studies
A recent study published in Molecules evaluated the efficacy of this compound in combination with standard chemotherapeutics. The study found that co-treatment enhanced the cytotoxic effects on resistant cancer cell lines, suggesting a potential role in overcoming drug resistance.
Study Summary:
- Objective : To assess the synergistic effects of the compound with doxorubicin.
- Methodology : Combination treatment was administered to resistant HeLa and DLD-1 cells.
- Results : The combination significantly reduced cell viability compared to single-agent treatments, highlighting its potential as an adjuvant therapy.
Q & A
Q. What are the standard synthetic routes for 3,4-dihydroquinoxalin-2(1H)-one derivatives, and how are they optimized for yield?
The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives typically involves condensation reactions. For example, o-phenylenediamine can react with ethyl glyoxalate in ethanol at 45°C to yield quinoxalin-2(1H)-one intermediates with 85% efficiency . Subsequent functionalization (e.g., alkylation or acylation) is achieved using reagents like benzyl 4-(bromomethyl)benzoate under NaH/DMF conditions, followed by reduction with NaCNBH₃ in methanol and acetic acid to stabilize the dihydroquinoxaline core . Yield optimization relies on solvent choice (e.g., THF/EtOH mixtures), catalyst loading (e.g., 10% Pd/C for hydrogenolysis), and reaction time control (e.g., 4 hours for debenzylation) .
Q. Which spectroscopic techniques are most effective for characterizing 3,4-dihydroquinoxalin-2(1H)-one derivatives?
Key techniques include:
- IR spectroscopy : Identifies carbonyl stretches (e.g., 1680–1720 cm⁻¹ for the quinoxalinone ring) and acyl groups .
- NMR (¹H/¹³C) : Resolves substituent regiochemistry. For example, benzylic methylene protons near the quinoxalinone ring appear as triplets at δ 3.8–4.2 ppm, while aromatic protons integrate for substitution patterns .
- X-ray crystallography : Validates molecular geometry, as demonstrated for derivatives like 4-[(2,5-dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one, where dihedral angles between aromatic rings were critical for stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when synthesizing substituted dihydroquinoxalinones?
Discrepancies often arise from steric hindrance or electronic effects. For instance, bromination of 3,4-dihydroquinoxalin-2(1H)-one with Br₂ in acetic acid proceeds smoothly (90% yield), but introducing bulky substituents (e.g., thiophene-2-carbonyl) may require adjusting reaction temperatures or using milder reagents to avoid side products . Comparative TLC monitoring and iterative solvent screening (e.g., DMF vs. DMSO for polar intermediates) are recommended to track byproduct formation .
Q. What methodologies are used to evaluate the environmental fate of dihydroquinoxalinone derivatives?
Long-term environmental studies (e.g., Project INCHEMBIOL) employ:
- Laboratory assays : Measure physicochemical properties (logP, solubility) to predict bioaccumulation .
- Biotic/abiotic degradation tests : Use HPLC-MS to track compound breakdown in soil/water matrices under controlled pH and UV exposure .
- Ecotoxicology models : Assess acute toxicity (e.g., LC₅₀ in Daphnia magna) and chronic effects (e.g., algal growth inhibition) to establish risk thresholds .
Q. How are dihydroquinoxalinone derivatives modified to enhance biological activity, and what analytical tools validate these changes?
Structure-activity relationship (SAR) studies focus on:
- Acyl group diversification : Introducing furan-2-carbonyl or nicotinoyl groups via Friedel-Crafts acylation, followed by Pd-catalyzed Suzuki coupling for aryl substitutions .
- Carboxylic acid functionalization : Hydrogenolysis of benzyl esters (e.g., using Pd/C and HCOONH₄) yields free acids for improved solubility .
- Biological validation : Use in vitro assays (e.g., MIC testing against Mycobacterium tuberculosis) paired with molecular docking to correlate substituent polarity with target binding .
Methodological Considerations
Q. What strategies mitigate low yields in multi-step syntheses of dihydroquinoxalinone derivatives?
- Intermediate stabilization : Protect reactive amines with Boc groups during acylation steps .
- Purification optimization : Employ gradient column chromatography (e.g., hexane/EtOAc 8:1 to 1:1) for polar byproducts, or recrystallization from ethanol/water mixtures for crystalline intermediates .
- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency, particularly with electron-deficient boronic acids .
Q. How are computational tools integrated into the design of novel dihydroquinoxalinone analogs?
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration) by analyzing frontier molecular orbitals .
- Molecular dynamics simulations : Model membrane permeability using logP and PSA parameters derived from ChemAxon software .
- ADMET profiling : Use platforms like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
